![molecular formula C10H19N B13803949 (1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-Fenchylamine: is an organic compound belonging to the class of amines. It is a derivative of fenchane, a bicyclic monoterpene. The compound is characterized by the presence of an amino group attached to the endo position of the fenchane skeleton. This unique structure imparts specific chemical and physical properties to endo-Fenchylamine, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Fenchone: One common method for synthesizing endo-Fenchylamine involves the reduction of fenchone to fenchyl alcohol, followed by amination. The reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting fenchyl alcohol is then subjected to amination using ammonia or an amine source under suitable conditions.
Hydrogenation of Fenchyl Nitrile: Another method involves the hydrogenation of fenchyl nitrile to produce endo-Fenchylamine. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of endo-Fenchylamine may involve large-scale hydrogenation processes using continuous flow reactors. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: endo-Fenchylamine can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride (LiAlH₄) can yield fenchylamine derivatives.
Substitution: endo-Fenchylamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Imines, oxides
Reduction: Fenchylamine derivatives
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: endo-Fenchylamine is used as a building block in organic synthesis
Biology: In biological research, endo-Fenchylamine is studied for its potential interactions with biological molecules. It can serve as a ligand in receptor studies or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its role in drug design and development, particularly for its potential to interact with specific biological targets.
Industry: In the industrial sector, endo-Fenchylamine is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of endo-Fenchylamine involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
exo-Fenchylamine: A structural isomer of endo-Fenchylamine with the amino group in the exo position.
Fenchone: A precursor in the synthesis of endo-Fenchylamine, differing by the presence of a carbonyl group instead of an amino group.
Fenchyl Alcohol: Another precursor, differing by the presence of a hydroxyl group instead of an amino group.
Uniqueness: endo-Fenchylamine’s unique structure, with the amino group in the endo position, imparts distinct chemical and physical properties compared to its isomers and precursors. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8H,4-6,11H2,1-3H3/t7-,8-,10+/m0/s1 |
InChI Key |
CBYXIIFIKSBHEY-OYNCUSHFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C([C@@H]2N)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
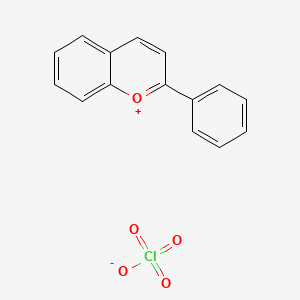
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)

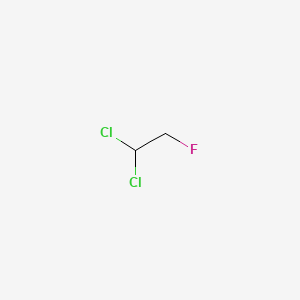
![2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate](/img/structure/B13803911.png)
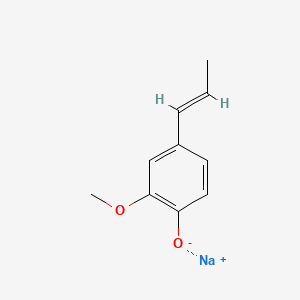
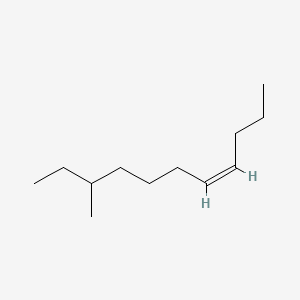

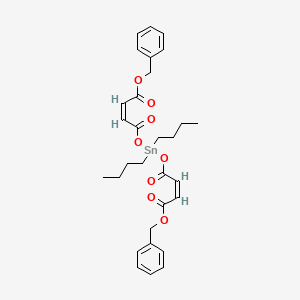


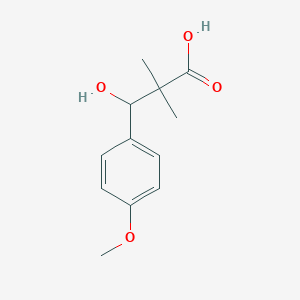
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
